An In-depth Technical Guide to (R)-2-Azetidinemethanol: Core Properties and Applications
An In-depth Technical Guide to (R)-2-Azetidinemethanol: Core Properties and Applications
This guide provides a comprehensive technical overview of (R)-2-Azetidinemethanol, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of high-value pharmaceutical agents.
Introduction: The Significance of the Strained Ring
(R)-2-Azetidinemethanol, a chiral 4-membered heterocyclic compound, has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its rigid, strained azetidine ring offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The presence of both a secondary amine and a primary alcohol provides two reactive centers for further chemical modification, making it a versatile scaffold in the design of novel therapeutics. This guide will provide the foundational knowledge necessary to effectively utilize this potent building block in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis.
Core Properties
The fundamental properties of (R)-2-Azetidinemethanol are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 209329-11-3 | [2] |
| Molecular Formula | C₄H₉NO | [2] |
| Molecular Weight | 87.12 g/mol | [2] |
| Appearance | Colorless oil (predicted) | [3] |
| Boiling Point | 151.9 ± 13.0 °C at 760 mmHg (predicted) | [3] |
| Density | 1.017 ± 0.06 g/cm³ (predicted) | [3] |
| pKa | 14.77 ± 0.10 (predicted) | [3] |
| Storage | 2-8°C, sealed in a dry, dark place | [4] |
Spectroscopic Data Interpretation
While a dedicated, publicly available repository of spectra for (R)-2-Azetidinemethanol is not readily accessible, data from closely related azetidine derivatives and general spectroscopic principles allow for a confident prediction of its spectral characteristics.
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the hydroxymethyl group. The diastereotopic protons of the CH₂ group adjacent to the chiral center will likely appear as a complex multiplet. The proton on the chiral carbon (C2) will also be a multiplet due to coupling with the adjacent ring protons. The protons on the C3 and C4 positions of the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.
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¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the hydroxymethyl group (CH₂OH) is expected to resonate in the range of 50-90 ppm. The chiral carbon (C2) will also be in a similar region. The other two carbons of the azetidine ring will appear at higher field (lower ppm values).[5]
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (R)-2-Azetidinemethanol is expected to exhibit the following key absorption bands:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
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N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.
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C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the C-H bonds of the alkyl chain.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region for the C-O single bond of the primary alcohol.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (R)-2-Azetidinemethanol, electron ionization (EI) would likely lead to the following fragmentation pathways:
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Molecular Ion (M⁺): A peak at m/z = 87 corresponding to the molecular weight of the compound.
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Loss of a Hydroxymethyl Radical: A significant fragment at m/z = 56, resulting from the cleavage of the C-C bond between the azetidine ring and the hydroxymethyl group.
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Ring Opening and Fragmentation: The strained azetidine ring can undergo various ring-opening fragmentations, leading to a complex pattern of smaller ions.
Synthesis of (R)-2-Azetidinemethanol
The enantioselective synthesis of (R)-2-Azetidinemethanol is a key challenge and a critical step for its use in pharmaceutical applications. Several strategies have been developed, primarily revolving around the use of chiral starting materials or chiral resolution techniques.
Synthesis from a Chiral Precursor: A Representative Protocol
A patented method describes the synthesis of the (S)-enantiomer starting from an optically active 4-oxo-2-azetidinecarboxylic acid derivative.[6] A similar approach can be envisioned for the (R)-enantiomer. The key transformation involves the reduction of a carboxylic acid derivative to the corresponding primary alcohol.
Conceptual Workflow for Synthesis:
Caption: General workflow for the chiral resolution of 2-Azetidinemethanol.
Expert Insights: The success of chiral resolution hinges on the selection of an appropriate resolving agent that forms well-defined crystalline salts with significantly different solubilities. Tartaric acid and its derivatives are commonly used for the resolution of amines. The crystallization process often requires careful optimization of solvent systems and temperature profiles to achieve efficient separation. After separation, the desired enantiomer is liberated from its salt by treatment with a base.
Reactivity and Mechanistic Considerations
The chemical behavior of (R)-2-Azetidinemethanol is dictated by the interplay of its strained four-membered ring and the reactivity of the hydroxymethyl and secondary amine functionalities.
Ring Strain and Reactivity
The azetidine ring possesses significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. [1]This strain-driven reactivity can be harnessed for the synthesis of more complex molecules. The ring is generally stable under standard laboratory conditions but can be opened by strong nucleophiles or under acidic conditions.
Reactions of the Functional Groups
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Hydroxymethyl Group: The primary alcohol can undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification. [1]* Secondary Amine: The secondary amine is nucleophilic and can be acylated, alkylated, or used in coupling reactions.
Logical Relationship of Reactivity:
Caption: Key reactive sites of (R)-2-Azetidinemethanol.
Applications in Drug Discovery and Development
(R)-2-Azetidinemethanol is a crucial building block in the synthesis of several pharmaceutical compounds, most notably neprilysin inhibitors.
Synthesis of Sacubitril Intermediate
Sacubitril, a component of the blockbuster heart failure medication Entresto®, is a neprilysin inhibitor. The synthesis of a key intermediate for Sacubitril can utilize a derivative of (R)-2-Azetidinemethanol. While the exact industrial synthesis is proprietary, a plausible synthetic route involves the coupling of an appropriately protected (R)-2-Azetidinemethanol derivative with a biphenyl moiety.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-Azetidinemethanol.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
(R)-2-Azetidinemethanol is a chiral building block of significant value in modern organic synthesis and medicinal chemistry. Its unique structural features, including a strained azetidine ring and two reactive functional groups, provide a versatile platform for the design and synthesis of complex and biologically active molecules. A thorough understanding of its fundamental properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved January 2, 2026, from [Link]
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Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (2022, March 28). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved January 2, 2026, from [Link]
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Royal Society of Chemistry. (1974). Synthesis of poly-(L-azetidine-2-carboxylic acid). Retrieved January 2, 2026, from [Link]
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American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved January 2, 2026, from [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 2, 2026, from [Link]
- El-Faham, A., & Metwally, M. A. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech.
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Frontiers. (n.d.). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (n.d.). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2025, August 10). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved January 2, 2026, from [Link]
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American Chemical Society. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved January 2, 2026, from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved January 2, 2026, from [Link]
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SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. Retrieved January 2, 2026, from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 2, 2026, from [Link]
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